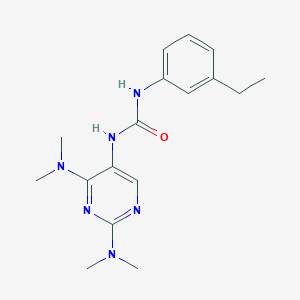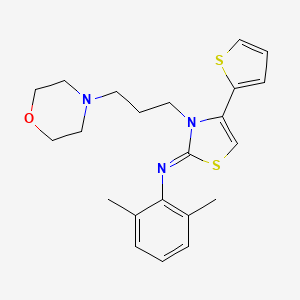![molecular formula C8H13NO B3018266 (7S)-7-Methyl-6-azaspiro[3.4]octan-5-one CAS No. 2470279-36-6](/img/structure/B3018266.png)
(7S)-7-Methyl-6-azaspiro[3.4]octan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, a compound’s description includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s appearance (color, state of matter) and any distinctive odors .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, products, and conditions of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen
(7S)-7-Methyl-6-azaspiro[3.4]octan-5-one has been found to have various scientific research applications, including as a building block for the synthesis of biologically active compounds, as a chiral auxiliary in asymmetric synthesis, and as a ligand in metal-catalyzed reactions. Additionally, this compound has been used as a starting material for the synthesis of this compound compounds with potential medicinal properties.
Wirkmechanismus
Mode of Action
It is known that the azaspiro[34]octane scaffold is a key synthetic intermediate in several total syntheses .
Biochemical Pathways
The biochemical pathways affected by (7S)-7-Methyl-6-azaspiro[3It’s worth noting that nitrogen-containing heterocycles, such as this compound, are implicated in fundamental cellular functions such as proliferation, biosynthesis of important anabolic precursors, and the availability of methyl groups .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (7S)-7-Methyl-6-azaspiro[3.4]octan-5-one in lab experiments include its unique structure and reactivity, making it a valuable tool in organic synthesis. Additionally, this compound has low toxicity, making it a safer alternative to other compounds with similar activities. However, the limitations of using this compound include its high cost and the limited availability of high-quality samples.
Zukünftige Richtungen
There are several future directions for the research on (7S)-7-Methyl-6-azaspiro[3.4]octan-5-one, including the development of new synthesis methods to improve yields and reduce costs, the exploration of its potential applications in drug development, and the investigation of its mechanism of action in different chemical reactions. Additionally, the use of this compound in asymmetric synthesis and metal-catalyzed reactions could lead to the development of new chiral ligands and catalysts. Further studies on the biochemical and physiological effects of this compound could also lead to the discovery of new therapeutic agents.
Synthesemethoden
The synthesis of (7S)-7-Methyl-6-azaspiro[3.4]octan-5-one has been achieved using different methods, including the condensation of cyclohexanone and 1,2-diaminocyclohexane, and the reaction of cyclohexanone with 1,2-diaminocyclohexane followed by reduction and cyclization. These methods have been optimized to obtain high yields of the compound, and the purity has been confirmed using various analytical techniques such as NMR, IR, and MS.
Safety and Hazards
Eigenschaften
IUPAC Name |
(7S)-7-methyl-6-azaspiro[3.4]octan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-6-5-8(3-2-4-8)7(10)9-6/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWIPEVIJJSOJY-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCC2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2(CCC2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B3018190.png)
![2-(3,4-dimethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B3018191.png)



![2-(4-benzylpiperazin-1-yl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3018199.png)
![3-(3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B3018201.png)

![6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B3018204.png)

![2-Methyl-3-[(pyrrolidin-2-yl)methoxy]quinoxaline](/img/structure/B3018206.png)